1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-(trifluoromethylthio)benzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one: Similar in structure but with a trifluoromethoxy group instead of an ethoxy group.
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-1-one: Similar but lacks the trifluoromethylthio group.
Uniqueness
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both ethoxy and trifluoromethylthio groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H13F3O2S |
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Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[3-ethoxy-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-11(16)8-5-9(17-4-2)7-10(6-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
NARCCBCZGNTMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)OCC |
Origin of Product |
United States |
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